2,2-Dimethoxyacetamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,2-Dimethoxyacetamide has been explored in various studies. For instance, the synthesis of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-d-glucopyranosylamine, a key intermediate in glycopeptide synthesis, has been improved, showcasing the potential for creating complex molecules that could have implications in biological systems . Another related compound, 2,2-Dimethoxyethanamine, was synthesized from vinyl acetate through a series of reactions including bromination, Gabriel synthesis, and hydrazinolysis, achieving an overall yield of 63.8% . This method was noted for its advantages such as ease of operation, low cost, and short reaction time, which are important factors in the synthesis of chemical intermediates .
Molecular Structure Analysis
The structure of 2,2-Dimethoxyethanamine, a compound related to 2,2-Dimethoxyacetamide, was confirmed using 1H NMR and MS techniques . These analytical methods are crucial for verifying the molecular structure of synthesized compounds. Although the specific molecular structure analysis of 2,2-Dimethoxyacetamide is not detailed in the provided papers, similar analytical techniques would likely be employed to ascertain its structure.
Chemical Reactions Analysis
The dimerization of the synthesized 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-d-glucopyranosylamine was studied, which serves as a model for understanding its reactivity in biological systems . The formation of β,β' and α,β dimers from this compound and their interconversions were monitored using 13C-n.m.r. spectroscopy. A probable mechanism involving an acyclic immonium ion intermediate was proposed for the formation of these dimers . This analysis provides insight into the types of chemical reactions that compounds similar to 2,2-Dimethoxyacetamide might undergo.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2,2-Dimethoxyacetamide are not discussed in the provided papers, the synthesis and structural confirmation of related compounds suggest that similar methods could be used to determine these properties. For example, NMR and MS can provide information on the chemical environment of atoms within a molecule, which is related to its physical and chemical properties . The ease of synthesis and the potential for dimerization also hint at the reactivity and stability of such compounds, which are important aspects of their physical and chemical characteristics .
Scientific Research Applications
Structural Characteristics : The structural properties of N,N-dialkoxyamides, including 2,2-Dimethoxyacetamide, have been investigated. These compounds are found to be highly pyramidalized at nitrogen and have long N-CO bonds, indicating reduced amidicity. This characteristic is a consequence of the anomeric effect, with the electronegative oxygens at nitrogen contributing to the localization of the nitrogen lone pair on the amide nitrogen (Glover et al., 2011).
Reactivity in Chemical Reactions : Research on α-halo amides, such as 2-bromo-N,N-dimethyl-2,2-diphenylacetamide, treated with sodium methoxide in 2,2-dimethoxypropane, shows the formation of reduced products and dimers. This study supports the S_RN1 mechanism for the formation of these products (Simig et al., 1978).
Application in Biochemical Analysis : 2,2-Dimethoxyacetamide derivatives are used in sensitive detection methods for carbonyl compounds in environmental water samples. These methods are crucial for accurately measuring trace amounts of aldehydes and ketones in various water sources (Houdier et al., 2000).
Use in Agricultural Chemistry : Studies on 2,4-Dichlorophenoxyacetic acid (2,4-D) herbicide, a structurally similar compound to 2,2-Dimethoxyacetamide, show its wide use in agriculture for pest control. Research on 2,4-D focuses on its environmental impact and degradation behavior in soil, providing insights into the environmental profile of similar compounds (Wilson et al., 1997).
Role in Microscopy Techniques : Acidified 2,2-dimethoxypropane, related to 2,2-Dimethoxyacetamide, is used for chemically dehydrating biological tissues for electron microscopy, providing a simpler and quicker technique than traditional physical dehydration methods (Muller & Jacks, 1975).
Safety And Hazards
properties
IUPAC Name |
2,2-dimethoxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-7-4(8-2)3(5)6/h4H,1-2H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDRRCFVRXDPOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367852 | |
Record name | 2,2-dimethoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethoxyacetamide | |
CAS RN |
83071-00-5 | |
Record name | 2,2-dimethoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.